

# Unveiling the Antimicrobial Power of Razupenem (SPK-601): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SPK-601

Cat. No.: B3062883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial properties of razupenem, a novel carbapenem antibiotic. Also known as SMP-601 and PZ-601, this compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying mechanism of action to support further research and development efforts in the field of infectious diseases.

## Core Data Presentation

The antimicrobial efficacy of razupenem has been quantified through various in vitro susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill kinetics data from published studies.

## Table 1: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Anaerobic Bacteria.[1]

| Bacterial Species             | Number of Strains | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | MIC Range (µg/mL) |
|-------------------------------|-------------------|---------------------------|---------------------------|-------------------|
| Bacteroides fragilis group    | 100               | 2                         | 16                        | 0.12-128          |
| Non-fragilis Bacteroides spp. | 30                | 0.5                       | 2                         | 0.06-4            |
| Prevotella spp.               | 50                | 0.03                      | 0.06                      | ≤0.015-0.25       |
| Porphyromonas spp.            | 20                | 0.015                     | 0.03                      | ≤0.015-0.06       |
| Fusobacterium spp.            | 30                | 0.12                      | 0.5                       | ≤0.015-1          |
| Anaerobic Gram-positive cocci | 53                | 0.03                      | 0.06                      | ≤0.015-1          |
| Clostridium difficile         | 20                | 1                         | 2                         | 0.25-4            |
| Other Clostridium spp.        | 20                | 0.25                      | 1                         | 0.03-2            |
| Eggerthella lenta             | 10                | 0.25                      | 0.5                       | 0.12-1            |

**Table 2: Minimum Inhibitory Concentration (MIC) of Razupenem (SMP-601) against Aerobic Bacteria**

| Bacterial Species                                        | Strain       | MIC (µg/mL) | Reference           |
|----------------------------------------------------------|--------------|-------------|---------------------|
| Methicillin-sensitive<br>Staphylococcus<br>aureus (MSSA) | Strain 5956  | 0.015       | <a href="#">[1]</a> |
| Methicillin-resistant<br>Staphylococcus<br>aureus (MRSA) | Strain 19898 | 0.09        | <a href="#">[1]</a> |
| Methicillin-resistant<br>Staphylococcus<br>aureus (MRSA) | Strain 36895 | 0.38        | <a href="#">[1]</a> |
| Methicillin-resistant<br>Staphylococcus<br>aureus (MRSA) | Strain 27706 | 1.5         | <a href="#">[1]</a> |
| Methicillin-resistant<br>Staphylococcus<br>aureus (MRSA) | Strain 33820 | 3.0         | <a href="#">[1]</a> |
| Escherichia coli (Wild-<br>type)                         | -            | 0.03        | <a href="#">[2]</a> |
| Escherichia coli (CTX-<br>M producer)                    | -            | 0.1         | <a href="#">[2]</a> |
| Escherichia coli (SHV-<br>12 producer)                   | -            | 0.1         | <a href="#">[2]</a> |
| Enterobacter spp.<br>(AmpC producer)                     | -            | 0.4         | <a href="#">[2]</a> |
| Enterobacter spp.                                        | Strain 34425 | 6.0         | <a href="#">[1]</a> |

**Table 3: Time-Kill Kinetics of Razupenem (SMP-601).[\[2\]](#)**

| Organism                 | Strain        | Razupenem Concentration | Log <sub>10</sub> CFU/mL Reduction at 24h | Log <sub>10</sub> CFU/mL Reduction at 48h |
|--------------------------|---------------|-------------------------|-------------------------------------------|-------------------------------------------|
| MSSA                     | 5956          | 1g q12h simulation      | >3.5                                      | >4.0                                      |
| MRSA                     | 36895         | 1g q12h simulation      | >4.0                                      | >3.0                                      |
| MRSA                     | 27706         | 1g q12h simulation      | >3.0                                      | >3.0                                      |
| MRSA                     | 19898         | 1g q12h simulation      | >2.0                                      | >3.0                                      |
| MRSA                     | 33820         | 1g q12h simulation      | >2.0                                      | >3.0                                      |
| E. coli (ESBL producers) | 31053 & 35776 | 1g q12h simulation      | >4.0                                      | Sustained reduction                       |
| Enterobacter spp.        | 35054         | 1g q12h simulation      | >4.0                                      | Sustained reduction                       |

**Note on Zone of Inhibition Data:** Despite a comprehensive search of publicly available literature, specific quantitative data for the zone of inhibition diameters (in mm) from Kirby-Bauer disk diffusion assays for razupenem (SMP-601) were not found.

## Mechanism of Action

Razupenem, as a member of the carbapenem class of  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is primarily achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and eventual cell lysis.



[Click to download full resolution via product page](#)

### Mechanism of Action of Razupenem (SMP-601)

## Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antimicrobial properties of razupenem.

### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

[Click to download full resolution via product page](#)

### Broth Microdilution Workflow

**Protocol:**

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microtiter plate.
- **Drug Dilution:** Serial two-fold dilutions of razupenem are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
- **Inoculation:** Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
- **Incubation:** The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is determined as the lowest concentration of razupenem at which there is no visible growth (turbidity) of the microorganism.

## Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.



[Click to download full resolution via product page](#)

### Agar Disk Diffusion Workflow

**Protocol:**

- **Inoculum Preparation:** A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
- **Plate Inoculation:** A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Disk Application:** A paper disk impregnated with a standardized concentration of razupenem is aseptically placed on the inoculated agar surface.
- **Incubation:** The plate is incubated at 35-37°C for 16-20 hours.
- **Result Interpretation:** The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant by comparing the measurement to established breakpoints.

## Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.

[Click to download full resolution via product page](#)

### Time-Kill Assay Workflow

**Protocol:**

- Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
- Exposure to Razupenem: The bacterial culture is diluted to a standardized starting inoculum (e.g.,  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL) in fresh broth containing razupenem at various concentrations (typically multiples of the MIC). A growth control without the antibiotic is also included.
- Incubation and Sampling: The cultures are incubated at 35-37°C, usually with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
- Viable Cell Counting: Each aliquot is serially diluted and plated onto a suitable agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
- Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a  $\geq 3\text{-log}_{10}$  (99.9%) reduction in the initial inoculum.

This comprehensive guide on the antimicrobial properties of razupenem (SMP-601) serves as a valuable resource for the scientific community, providing a solid foundation for future research and development endeavors in the fight against bacterial infections.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacodynamics of Razupenem (PZ601) Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbt.nhs.uk [nbt.nhs.uk]
- To cite this document: BenchChem. [Unveiling the Antimicrobial Power of Razupenem (SPK-601): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3062883#investigating-the-antimicrobial-properties-of-spk-601>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)